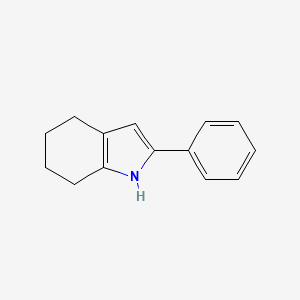

2-phenyl-4,5,6,7-tetrahydro-1H-indole

Description

Contextualization within the Tetrahydroindole Class of Compounds

The 4,5,6,7-tetrahydroindole framework is a versatile building block in organic synthesis. researchgate.net The presence of both a pyrrole (B145914) and a cyclohexene (B86901) ring allows for a wide range of chemical modifications. nih.gov The synthesis of the 2-phenyl substituted variant can be achieved through various synthetic routes. osi.lvresearchgate.net One efficient method involves the intramolecular, metal-catalyzed cyclization of trans-amino propargylic alcohols, which are derived from the opening of an epoxide fragment with chiral amines or amino acid esters. osi.lvresearchgate.net

The tetrahydroindole motif itself is a component of numerous complex heterocyclic structures with diverse medicinal applications. nih.gov The unique combination of a planar aromatic pyrrole ring and a non-planar saturated carbocycle in 2-phenyl-4,5,6,7-tetrahydro-1H-indole provides a distinct three-dimensional architecture that is of significant interest in drug design.

Significance as a Privileged Chemical Scaffold in Medicinal Chemistry

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.org These scaffolds serve as versatile templates for the discovery of new ligands for a variety of proteins. cambridgemedchemconsulting.com The indole (B1671886) nucleus is widely recognized as a privileged scaffold, and its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comresearchgate.net

The this compound core can be considered a privileged scaffold due to the following characteristics:

Structural Rigidity and Flexibility: The fusion of the pyrrole and cyclohexene rings provides a semi-rigid framework, while the phenyl substituent can adopt various conformations, allowing for fine-tuning of interactions with target proteins.

Three-Dimensional Diversity: The non-planar nature of the tetrahydroindole ring allows for the presentation of substituents in distinct spatial orientations, which is crucial for specific receptor binding. cambridgemedchemconsulting.com

Amenability to Chemical Modification: Both the indole nitrogen and various positions on the carbocyclic and aromatic rings can be readily functionalized, enabling the generation of diverse chemical libraries for screening. openochem.org

The utility of privileged structures like the 2-phenyl-tetrahydroindole core lies in their ability to accelerate the drug discovery process by providing a validated starting point for the design of new bioactive molecules. nih.govacs.org

Overview of Research Trajectories for the this compound Core Structure

Research efforts centered on the this compound scaffold have explored its potential in various therapeutic areas. While specific dosage and safety data are beyond the scope of this article, the general research directions highlight the compound's versatility. Derivatives of the broader 2-phenylindole (B188600) class have been investigated for a range of biological activities. omicsonline.orgomicsonline.org

Key research areas for derivatives of the this compound core and related structures have included:

Anticancer Activity: The 2-phenylindole scaffold is a known pharmacophore in the design of anticancer agents. omicsonline.orgomicsonline.org Research has focused on the synthesis of derivatives with potent anti-proliferative effects against various cancer cell lines. omicsonline.org

Anti-inflammatory Properties: Derivatives of 2-phenylindole have demonstrated promising anti-inflammatory activity, suggesting potential applications in the treatment of inflammatory conditions. omicsonline.orgomicsonline.org

Neuroprotective Effects: The ability of certain indole derivatives to interact with targets in the central nervous system has spurred investigations into their potential as neuroprotective agents. ontosight.ai

The following table summarizes some of the researched biological activities of the broader 2-phenylindole class of compounds, which provides a basis for the exploration of the this compound core.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | omicsonline.orgomicsonline.org |

| Anti-inflammatory | Inflammation | omicsonline.orgomicsonline.org |

| Antimicrobial | Infectious Diseases | omicsonline.org |

| Neuroprotective | Neurology | ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAFUCCMSGFWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400417 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15582-97-5 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 4,5,6,7 Tetrahydro 1h Indole and Its Derivatives

Classical Synthetic Routes to the 4,5,6,7-Tetrahydro-1H-indole System

The foundational methods for constructing the pyrrole (B145914) ring, which is central to the indole (B1671886) structure, have been adapted for the synthesis of the 4,5,6,7-tetrahydro-1H-indole core. These classical named reactions typically utilize cyclic precursors to build the fused heterocyclic system.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. byjus.come-journals.in For the synthesis of the tetrahydroindole skeleton, a cyclic ketone such as cyclohexanone (B45756) or its derivatives are used as the carbonyl component. rsc.org The process is initiated by heating the arylhydrazone in the presence of a Brønsted or Lewis acid, which triggers a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com

Paal-Knorr Pyrrole Synthesis: Reported in 1884, the Paal-Knorr synthesis is a straightforward method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia under neutral or mildly acidic conditions. wikipedia.orgorganic-chemistry.org To generate the tetrahydroindole system, a precursor that can form a cyclic 1,4-dicarbonyl equivalent is required. nih.govresearchgate.net The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org While highly effective, the reaction can sometimes require harsh conditions that may not be suitable for sensitive substrates. researchgate.net

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is a multicomponent reaction that traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole. researchgate.net This method has been adapted for the synthesis of tetrahydroindoles by using cyclic 1,3-diones as the starting material. nih.gov Recent advancements have focused on developing milder, organocatalytic versions of this reaction to improve yields and expand its applicability. nih.gov

Modern Advancements in the Synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole

Contemporary synthetic chemistry has driven the development of more efficient, selective, and environmentally friendly methods for constructing the this compound scaffold.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages by minimizing purification steps, saving time, and reducing waste. Several such strategies have been applied to the synthesis of the title compound and its derivatives.

A notable two-step, one-pot methodology has been developed that leads to 4,5,6,7-tetrahydro-1H-indoles with a wide range of substituents. nih.gov This sequence often involves a palladium-catalyzed Sonogashira cross-coupling followed by a 5-endo-dig cyclization. nih.govnih.gov For instance, the heteroannulation of 2-haloanilines with phenylacetylene (B144264) in the presence of a palladium catalyst provides a convenient one-pot route to 2-phenylindoles. nih.gov This general strategy can be adapted to cyclic precursors to afford the tetrahydroindole core.

Multicomponent reactions that assemble the tetrahydroindole ring from three or more starting materials in a single operation have also been reported. These often involve the condensation of enamines, arylglyoxals, and other components, sometimes under catalyst-free conditions, to produce highly functionalized tetrahydroindol-4-ones. nih.govresearchgate.net

Table 1: Example of a One-Pot Palladium-Catalyzed Synthesis of 2-Arylindoles This table illustrates a general one-pot approach adaptable for tetrahydroindole synthesis, showing the versatility of palladium catalysis in forming the 2-aryl-indole core from various anilines and phenylacetylene.

| Entry | Aniline Derivative | Catalyst System | Solvent/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Iodoaniline | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N | 78 | nih.gov |

| 2 | 2-Iodo-4-methylaniline | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N | 75 | nih.gov |

| 3 | 2-Iodo-5-methylaniline | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N | 76 | nih.gov |

| 4 | 2-Bromo-4-fluoroaniline | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N | 69 | nih.gov |

Enantioselective Synthesis Approaches

The development of enantioselective methods is crucial for producing chiral molecules with specific biological activities. An efficient enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles bearing chiral substituents on the nitrogen atom has been successfully developed. researchgate.netosi.lv

This strategy is based on the ring-opening of a key epoxide intermediate, 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane, with a chiral amine or amino acid ester. researchgate.netosi.lv The resulting diastereomeric mixture of trans-amino propargylic alcohols undergoes a subsequent intramolecular cyclization catalyzed by a metal salt, such as palladium(II) acetate (B1210297) or silver nitrate (B79036), to furnish the desired enantiomerically pure N-substituted tetrahydroindoles in good yields. researchgate.net This approach provides a reliable pathway to novel, optically active derivatives. More recently, catalytic versions of the Fischer indole synthesis using chiral phosphoric acids as catalysts have also been developed to produce enantiomerically enriched cyclopenta[b]indoles. sciencedaily.com

Table 2: Enantioselective Synthesis of N-Substituted 2-phenyl-4,5,6,7-tetrahydro-1H-indoles This table summarizes the results from the metal-catalyzed cyclization of trans-amino propargylic alcohols formed from the reaction of an epoxide with various chiral amines.

| Chiral Amine/Ester (R*) | Catalyst | Solvent | Overall Yield (from epoxide) | Reference |

|---|---|---|---|---|

| (R)-α-Methylbenzylamine | Pd(OAc)₂ | MeCN | 73% | researchgate.net |

| L-Phenylalanine ethyl ester | AgNO₃ | THF | 80% | researchgate.net |

| L-Phenylalanine tert-butyl ester | AgNO₃ | THF | 78% | researchgate.net |

Environmentally Benign (Green Chemistry) Synthetic Pathways

Modern synthetic chemistry emphasizes sustainability, leading to the development of "green" methodologies. For the synthesis of tetrahydroindole derivatives, this includes the use of environmentally friendly solvents like water, reusable catalysts, and energy-efficient reaction conditions. researchgate.net

Several multicomponent reactions for preparing 4-oxo-tetrahydroindoles have been designed to run in water, avoiding the need for hazardous organic solvents. researchgate.net The use of solid-supported catalysts, such as Wang-OSO3H, and alternative energy sources like microwave irradiation or ball milling further enhances the green credentials of these syntheses. nih.govresearchgate.net For instance, zeolite has been employed as a reusable catalyst for Hantzsch dihydropyridine (B1217469) synthesis, a reaction type analogous to pyrrole synthesis. ijstm.com Additionally, changing the solvent in a Fischer indole synthesis from acetic acid to a choline (B1196258) chloride–zinc chloride ionic liquid has been shown to dramatically increase product yields and allows for easier workup. nih.gov

Strategies for Derivatization and Structural Modification of this compound

The ability to modify the core structure of this compound is key to tuning its properties for various applications. Derivatization can occur at several positions, but modification of the 2-phenyl moiety is of particular interest.

Substituent Variation at the Phenyl Moiety

Introducing electronic or steric diversity to the 2-phenyl ring is typically achieved by employing appropriately substituted starting materials in the synthetic sequence, rather than through late-stage functionalization of the phenyl group itself.

For syntheses involving the Fischer indole reaction, a range of substituted acetophenones can be reacted with phenylhydrazine to yield 2-aryl-1H-indoles with various substituents on the phenyl ring. e-journals.in Similarly, in palladium-catalyzed one-pot syntheses that utilize a Sonogashira coupling, substituted phenylacetylenes serve as the precursors to introduce variation at the 2-position. nih.gov Research has demonstrated the synthesis of numerous 2-phenylindole (B188600) derivatives using these approaches, incorporating a wide array of functional groups. researchgate.netmdpi.com This highlights the flexibility of these synthetic routes in generating a library of compounds for structure-activity relationship studies.

Modifications at the Nitrogen Atom (N-1 Position)

The nitrogen atom of the pyrrole ring in the this compound scaffold is a key site for synthetic elaboration. Derivatization at this N-1 position through alkylation and arylation introduces significant structural diversity.

Standard N-alkylation is commonly achieved by treating the parent heterocycle with an alkyl halide in the presence of a strong base. The combination of sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a frequently employed system for this transformation. beilstein-journals.orgd-nb.info This method facilitates the deprotonation of the indole nitrogen, generating a potent nucleophile that readily reacts with various electrophiles, including primary alkyl halides and secondary alkyl tosylates. beilstein-journals.org The choice of solvent and base can be critical in controlling the regioselectivity of the reaction, particularly in related heterocyclic systems, although the N-1 position of the indole is generally the most reactive site. d-nb.info

More sophisticated and stereoselective methods have been developed for introducing chiral substituents at the nitrogen atom. An efficient enantioselective synthesis involves a multi-step sequence starting from 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane. researchgate.netosi.lv This sequence proceeds through the nucleophilic opening of the epoxide ring by a chiral amine or an amino acid ester, followed by an intramolecular, metal-catalyzed cyclization to yield the N-substituted this compound. researchgate.netosi.lv Catalysts such as palladium(II) acetate or silver nitrate have been successfully used to promote the final cyclization step. researchgate.net This methodology allows for the incorporation of enantiomerically pure groups, which is of significant interest in medicinal chemistry. researchgate.netmdpi.com

N-arylation of the indole nucleus represents another important modification. These reactions are typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. mdpi.com These methods involve the coupling of the indole nitrogen with an aryl halide or pseudohalide in the presence of a palladium or copper catalyst and a suitable base. mdpi.com While broadly applicable to the indole class, these techniques can be applied to the this compound scaffold to introduce a wide array of substituted and unsubstituted aryl groups at the N-1 position.

Table 1: Examples of N-1 Position Modifications

| N-1 Substituent Group | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| General Alkyl (e.g., Methyl, Benzyl) | N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), NaH, DMF/THF | beilstein-journals.orggoogle.com |

| Chiral Alkyl (e.g., -CH(Me)Ph) | Epoxide opening and metal-catalyzed cyclization | 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane, RNH₂, Pd(OAc)₂ | researchgate.netosi.lv |

| Chiral Ester (e.g., -CH(CH₂Ph)COOEt) | Epoxide opening and metal-catalyzed cyclization | 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane, RNH₂, AgNO₃ | researchgate.net |

| General Aryl | Buchwald-Hartwig Amination / Ullmann Condensation | Aryl halide, Pd or Cu catalyst, Base | mdpi.com |

Functionalization of the Tetrahydro Ring System

The saturated six-membered ring of the this compound system offers additional opportunities for synthetic modification. Reactions targeting this carbocyclic portion can introduce new functional groups or alter the ring's saturation level, leading to diverse molecular architectures.

One of the most fundamental transformations of the tetrahydroindole ring is its aromatization to the corresponding fully aromatic 2-phenylindole. This oxidation can be achieved using potent dehydrogenating agents. nih.gov A common and effective reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which, when heated in a solvent like chloroform, smoothly converts the tetrahydroindole into its indole counterpart. nih.gov

Direct functionalization of the tetrahydro ring is also possible, particularly on related 4-oxo-4,5,6,7-tetrahydroindole precursors. These precursors are valuable intermediates as the ketone functionality activates adjacent positions for further reactions. nih.gov For instance, halogenation can be selectively introduced at the C-5 position. The use of copper(II) halides (CuX₂) provides a mild method for installing a halogen substituent, which can then serve as a handle for subsequent cross-coupling reactions or other transformations. nih.gov

Advanced C-H activation strategies have also been employed to construct more complex polyheterocyclic structures. In one reported example, a Pd-catalyzed intramolecular cyclization of an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone derivative led to the formation of a condensed pyrroloindole structure. nih.gov This reaction proceeds through a tandem activation of the benzylic halide and a C-H bond on the pyrrole ring, demonstrating a powerful method for building fused ring systems. nih.gov Similarly, Rh(III)-catalyzed double C-H activation and annulation with alkynes have been used on related tetrahydroindol-4-ones to synthesize fused isoquinoline (B145761) derivatives, highlighting the potential for complex annulation reactions on this scaffold. nih.gov

Table 2: Examples of Tetrahydro Ring Functionalization

| Reaction Type | Position(s) Modified | Description | Key Reagents | Reference |

|---|---|---|---|---|

| Oxidation/Aromatization | C4-C7 Ring | Conversion of the tetrahydro ring to a benzene (B151609) ring, forming 2-phenylindole. | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | nih.gov |

| Halogenation | C-5 | Introduction of a halogen atom onto the tetrahydro ring of the 4-oxo precursor. | CuX₂ (X = Cl, Br) | nih.gov |

| C-H Activation/Annulation | Pyrrole C-H and N-substituent | Intramolecular cyclization to form fused polyheterocyclic systems. | Pd or Rh catalysts | nih.gov |

Pharmacological Investigations and Mechanistic Insights in Preclinical Models

Antiviral Activity Research

Research into the antiviral properties of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has identified it as a novel inhibitor of the Hepatitis C Virus (HCV).

The this compound chemical framework has been shown to inhibit the cellular replication of HCV. nih.gov Studies involving a series of derivatives based on this scaffold demonstrated notable activity against subgenomic replicons of both HCV genotype 1b and genotype 2a. nih.gov

A key hit compound from this research, designated as compound 31 , which features the core this compound structure, showed promising anti-HCV activity in replicon reporter cells for both genotypes. nih.gov Further chemical optimization led to the identification of compound 39 , the most potent derivative in the series, which displayed enhanced efficacy. nih.gov The antiviral activity of these representative compounds is summarized below.

Table 1: Anti-HCV Activity of this compound Derivatives

| Compound | HCV Genotype 1b (EC₅₀ µM) | HCV Genotype 2a (EC₅₀ µM) | Cytotoxicity (CC₅₀ µM) |

|---|---|---|---|

| Compound 31 | 12.4 | 8.7 | 109.9 |

| Compound 39 | 7.9 | 2.6 | >30 |

EC₅₀: The half-maximal effective concentration. CC₅₀: The half-maximal cytotoxic concentration. Data sourced from a study on the discovery of the this compound scaffold as an anti-HCV agent. nih.gov

A crucial aspect of the research into this compound class is its mechanism of action. Biochemical assays were conducted to understand how these molecules exert their antiviral effects. nih.gov

Investigations using the most potent compound of the series (compound 39 ) revealed that its anti-HCV activity is not due to the inhibition of the virus's key enzymatic machinery. nih.gov Specifically, the compound had no inhibitory effect on the HCV NS5B polymerase or the NS3 helicase. nih.gov Furthermore, it did not interfere with the IRES-mediated translation process. nih.gov This suggests that the this compound scaffold acts via a novel mechanism, potentially by targeting host factors involved in the viral replication cycle, which distinguishes it from many direct-acting antiviral agents. nih.gov

Antineoplastic and Antiproliferative Activity Studies

In addition to antiviral research, derivatives of this compound have been synthesized and evaluated as potential anticancer agents. researchgate.net This line of inquiry has explored their effects on cancer cell proliferation and the underlying molecular mechanisms. researchgate.net

Newly synthesized derivatives of this compound have been tested for their in vitro antiproliferative activity against various human cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human lung adenocarcinoma cell line (A549). researchgate.net Among the tested compounds, certain derivatives displayed significant cytotoxic effects. researchgate.net For instance, compound 7b from a synthesized series emerged as a particularly active agent against both MCF-7 and A549 cells. researchgate.net

Table 2: Antiproliferative Activity of a this compound Derivative

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 7b | MCF-7 (Breast Cancer) | Data not available in abstract |

| Compound 7b | A549 (Lung Cancer) | Data not available in abstract |

IC₅₀: The half-maximal inhibitory concentration. Specific values for compound 7b require consulting the full study. researchgate.net

The proposed mechanism for the antineoplastic activity of this compound class involves the disruption of the cellular cytoskeleton. researchgate.net Research indicates that these derivatives act as inhibitors of tubulin polymerization. researchgate.net By interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape, these compounds can effectively halt the proliferation of cancer cells. researchgate.net This mechanism is a well-established target for a variety of successful anticancer drugs.

The inhibition of tubulin polymerization by this compound derivatives directly impacts the cell division process. This interference typically leads to an arrest of the cell cycle, often at the G2/M phase, which is the transition phase between the second gap and mitosis. researchgate.net By preventing cells from entering mitosis, these compounds can trigger programmed cell death, or apoptosis. This induction of cell cycle arrest and subsequent apoptosis is a key desired outcome for anticancer therapeutic agents. researchgate.net

Anti-inflammatory Response Modulation

While the broader class of 2-phenyl indole (B1671886) derivatives has been investigated for anti-inflammatory properties, specific studies focusing solely on the mechanisms of action and enzyme inhibition profiles of this compound are not extensively detailed in the available scientific literature. omicsonline.org The indole nucleus is a core component of several known anti-inflammatory agents, suggesting the potential for related compounds to exhibit similar activities. omicsonline.orgresearchgate.net

Mechanisms of Action in Inflammatory Pathways

Direct research into the specific inflammatory pathways modulated by this compound is limited. However, studies on related indole derivatives provide some insights. For instance, certain 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones have demonstrated anti-inflammatory activity, with some compounds also showing reduced ulcerogenic potential and lipid peroxidation compared to standard drugs like ibuprofen. capes.gov.brmdpi.com This suggests that the anti-inflammatory effects of some indole-containing compounds may be linked to mechanisms that spare the gastrointestinal tract. capes.gov.br

Enzyme Inhibition Profiles (e.g., COX enzymes)

There is no specific data available on the direct inhibition of cyclooxygenase (COX) enzymes by this compound. However, research on other substituted 2-phenyl-1H-indole derivatives has shown significant and selective inhibition of COX-2. researchgate.net For example, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were found to be potent and selective COX-2 inhibitors, with activity comparable or superior to the reference drug indomethacin (B1671933) in in-vitro assays. researchgate.net The selectivity for COX-2 over COX-1 is a key objective in the development of modern anti-inflammatory drugs to reduce gastrointestinal side effects. researchgate.net Molecular modeling studies of these related compounds suggest that the indole scaffold can effectively bind within the active site of the COX-2 enzyme. researchgate.net

Antimicrobial Efficacy Assessments

The antimicrobial properties of the specific compound this compound have not been a primary focus of published research. However, the parent aromatic compound, 2-phenyl-1H-indole, and its derivatives have been evaluated for antimicrobial activity, providing a basis for the potential efficacy of its saturated analogue. omicsonline.orgresearchgate.netijpsonline.com

Antibacterial Properties against Gram-Positive and Gram-Negative Strains

Studies on various substituted 2-phenyl-1H-indoles have demonstrated antibacterial activity. researchgate.netijpsonline.com In one study, a series of these compounds were screened against both Gram-negative (Pseudomonas sp., Enterobacter sp.) and Gram-positive (Bacillus sp.) bacteria. researchgate.netijpsonline.com The findings indicated that Gram-negative bacteria were generally more susceptible to these compounds than Gram-positive bacteria. researchgate.netijpsonline.com For instance, against Enterobacter sp., four different 2-phenyl-1H-indole derivatives showed activity at a concentration of 100 µg/ml. ijpsonline.com The antibacterial efficacy of the 2-phenyl-indole core suggests that the this compound scaffold could also possess antibacterial properties, though this requires direct experimental validation.

Table 1: Antibacterial Activity of Selected 2-Phenyl-1H-indole Derivatives

| Compound | Bacterial Strain | Activity (Inhibition Zone in mm at 100 µg/ml) | Reference |

|---|---|---|---|

| 2-phenyl-1H-indole (Va) | Enterobacter sp. | ~9.5 | ijpsonline.com |

| 2-(p-bromophenyl)-1H-indole (IIIa) | Enterobacter sp. | ~9.0 | ijpsonline.com |

| 2-(p-tolyl)-1H-indole (Ia) | Enterobacter sp. | ~8.5 | ijpsonline.com |

Antifungal Activities

While the indole nucleus is present in many compounds with antifungal properties, direct testing of this compound against fungal strains is not well-documented. researchgate.netnih.gov Research on related structures, such as 1H-indole-4,7-diones, has shown potent activity against pathogenic fungi like Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net Other studies on indole-triazole conjugates also report significant antifungal effects, particularly against Candida species. nih.gov These findings highlight the potential of the indole scaffold in antifungal drug discovery, though specific data for this compound is needed.

Exploration of Other Biological Activities

Beyond inflammation and microbial infections, the this compound scaffold has been identified as a novel inhibitor of the Hepatitis C Virus (HCV). nih.govnih.gov In a cell-based screening of a chemical library, the parent compound this compound (referred to as compound 31 in the study) was identified as a hit compound that inhibits the cellular replication of HCV genotypes 1b and 2a. nih.gov

This initial discovery led to the evaluation of several analogues, with substitutions on the indole nitrogen and the phenyl ring, to establish a preliminary structure-activity relationship. nih.gov One analogue, compound 39 , emerged as the most potent derivative, with EC₅₀ values of 7.9 µM and 2.6 µM against genotypes 1b and 2a, respectively. nih.govnih.gov Biochemical assays indicated that the mechanism of action for these compounds is not the inhibition of common viral targets like the NS5B polymerase or the NS3 helicase, suggesting a novel antiviral strategy. nih.govnih.gov Future work is aimed at identifying the specific molecular target of this chemical series. nih.govnih.gov

The broader class of 2-phenyl indole derivatives has also been associated with other biological activities, including anticancer, anti-tuberculosis, neuroprotective, and anticonvulsant properties, indicating that the this compound core may be a valuable scaffold for diverse therapeutic applications. omicsonline.org

Table 2: Anti-HCV Activity of this compound Derivatives

| Compound | Structure (Substituents on Core Scaffold) | Anti-HCV EC₅₀ (µM) - Genotype 1b | Anti-HCV EC₅₀ (µM) - Genotype 2a | Reference |

|---|---|---|---|---|

| 31 | Unsubstituted | 12.4 | 8.7 | nih.gov |

| 35 | N-benzyl | >50 | 34.1 | nih.gov |

| 39 | N-((S)-1-(naphthalen-1-yl)ethyl) | 7.9 | 2.6 | nih.gov |

| 40 | N-((R)-1-phenylethyl) | 22.1 | 14.0 | nih.gov |

| 42 | N-((S)-1-phenylethyl), 2-(4-fluorophenyl) | >50 | >50 | nih.gov |

Receptor Interaction Studies and Target Elucidation (e.g., for neurological targets, CFTR)

The interaction of this compound with specific neurological or ion channel targets has not been extensively characterized in published literature. While the indole scaffold is a common feature in many neurologically active compounds and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), direct evidence for the binding or modulation of these targets by this compound is lacking.

Investigations into structurally related indole derivatives have suggested potential for neurological receptor interactions. For example, certain indole-based compounds have been explored as ligands for sigma receptors, which are considered neurological targets. nih.gov However, these studies did not specifically test this compound.

Similarly, the potential for indole derivatives to act as CFTR modulators has been recognized, with some patents disclosing various indole-containing structures for this purpose. nih.govnih.gov A class of compounds based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, which is structurally distinct from this compound, has been identified as a novel chemotype of CFTR potentiators. nih.govnih.govacs.org These findings highlight the potential of the broader indole family in this therapeutic area, but direct experimental data for this compound is not available.

The primary area where target interaction has been partially explored for the this compound scaffold is in the context of anti-Hepatitis C virus (HCV) research. nih.gov In these studies, derivatives of this scaffold were identified as inhibitors of HCV replication. However, the precise molecular target of these compounds remains to be elucidated. nih.gov

Enzyme Modulation and Biochemical Pathway Interactions

The most specific insights into the bioactivity of the this compound scaffold come from studies investigating its potential as an anti-HCV agent. nih.gov A key study identified a derivative of this scaffold as a hit compound with promising activity against HCV genotypes 1b and 2a. nih.gov

Crucially, subsequent biochemical assays were performed to pinpoint the mechanism of action. These investigations revealed that the lead compound from this series had no inhibitory effect on several key viral and host enzymes involved in the HCV life cycle. Specifically, the compound did not inhibit the HCV NS5B polymerase or the NS3 helicase. nih.gov It also did not affect IRES-mediated translation. nih.gov This indicates that the antiviral activity of the this compound scaffold is not mediated through the modulation of these specific enzymes.

The research concluded that future work is necessary for the target identification of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles as anti-HCV agents, suggesting that they operate through a novel and as-yet-unknown biochemical pathway. nih.gov

Table 2: Enzyme and Pathway Interaction of a this compound Derivative

| Enzyme/Pathway | Finding |

| HCV NS5B Polymerase | No inhibitory effect observed. |

| HCV NS3 Helicase | No inhibitory effect observed. |

| IRES Mediated Translation | No effect observed. |

Structure Activity Relationship Sar Studies and Rational Ligand Design

Correlating Structural Modifications with Biological Efficacy

SAR studies on the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold have revealed that even minor chemical alterations can significantly impact biological activity. Research has primarily focused on its application as an anti-hepatitis C virus (HCV) agent and as an anticancer compound targeting tubulin polymerization.

In the context of anti-HCV activity, a notable study synthesized and evaluated a series of derivatives for their ability to inhibit HCV replication in different genotypes. nih.govnih.gov A key finding was that the initial hit compound, a this compound derivative (Compound 31), showed promising activity against both HCV genotype 1b and 2a. nih.govwpmucdn.com Further optimization led to the discovery of more potent analogs. For instance, the introduction of specific substituents on the phenyl ring and the indole (B1671886) nitrogen was systematically explored. The most potent compound identified in this series (Compound 39) exhibited significantly improved efficacy, particularly against genotype 2a. nih.gov

The following interactive data table summarizes the anti-HCV activity of selected this compound derivatives, highlighting the impact of structural modifications on their potency.

Anti-HCV Activity of this compound Derivatives

| Compound | R1 | R2 | EC50 (µM) Genotype 1b | EC50 (µM) Genotype 2a |

|---|---|---|---|---|

| 31 | H | H | 12.4 | 8.7 |

| 34 | H | 4-F | 10.3 | 4.9 |

| 39 | 4-NH2 | H | 7.9 | 2.6 |

| 40 | 4-OH | H | >50 | >50 |

Beyond antiviral applications, this scaffold has also been investigated for its anticancer properties as a tubulin polymerization inhibitor. researchgate.netthieme-connect.com A series of these derivatives were synthesized and tested for their antiproliferative activity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. researchgate.net One of the most active compounds in this series (Compound 7b) featured a 4-methoxyl substituent on a phenylhydrazone moiety, demonstrating potent anticancer activity against both cell lines. researchgate.netresearchgate.net This highlights the versatility of the scaffold and how different substitution patterns can tune its biological target.

The interactive data table below illustrates the antiproliferative activity of a selected this compound derivative.

Antiproliferative Activity of a this compound Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7b | MCF-7 | 1.77 ± 0.37 |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For the this compound scaffold, SAR studies have helped to delineate these key elements.

The core bicyclic structure, consisting of a pyrrole (B145914) ring fused to a cyclohexane (B81311) ring, is fundamental to its activity. nih.gov The presence of a phenyl group at the 2-position of the indole ring is a defining feature and appears to be crucial for the observed biological effects. nih.govresearchgate.net

In the context of anti-HCV activity, the nature of the substituent at the N-1 position of the indole ring and on the 2-phenyl ring significantly modulates potency. For example, the presence of a hydrogen-bond donating group, such as an amino group at the para-position of the 2-phenyl ring, was found to enhance activity. nih.gov

For anticancer applications as tubulin inhibitors, the indole nucleus itself is a recognized pharmacophore that can interact with the colchicine (B1669291) binding site of tubulin. worktribe.com The spatial arrangement of the 2-phenyl group and the tetrahydro-indole core likely plays a critical role in fitting into this binding pocket and disrupting microtubule dynamics. researchgate.net

Rational Design Principles for Enhanced Target Selectivity and Potency

The insights gained from SAR studies have paved the way for the rational design of new this compound derivatives with improved properties. A key principle in this process is the strategic introduction of functional groups to optimize interactions with the biological target.

For instance, in the development of anti-HCV agents, the initial hit compound was systematically modified to enhance its potency. nih.gov This chemical optimization process is a clear example of rational design, where analogs are created based on an understanding of the SAR. Future work in this area will likely involve further chemical optimization to improve efficacy and identify the specific molecular target of these compounds. nih.govwpmucdn.com

In the realm of anticancer drug design, the this compound scaffold has been rationally explored as a tubulin polymerization inhibitor. researchgate.netthieme-connect.com The design of these molecules often involves incorporating structural motifs known to interact with the colchicine binding site on tubulin. worktribe.com By understanding the key pharmacophoric elements, medicinal chemists can design new derivatives with enhanced binding affinity and, consequently, greater potency and selectivity for cancer cells.

Computational Contributions to SAR Analysis

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to complement experimental SAR data and guide the rational design of new drugs. While specific computational studies focused solely on the this compound scaffold are not extensively detailed in the provided search results, the broader context of indole derivatives suggests their utility.

Molecular docking simulations can be employed to predict the binding mode of these compounds within the active site of their biological targets. mdpi.com For the anticancer derivatives, docking studies could elucidate how the this compound core fits into the colchicine binding pocket of tubulin, providing a structural basis for the observed SAR. thieme-connect.com

QSAR models can be developed to correlate the physicochemical properties of the synthesized derivatives with their biological activities. These models can then be used to predict the potency of virtual compounds, helping to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. The future development of potent and selective agents based on the this compound scaffold will likely benefit from a synergistic approach that combines traditional synthesis and biological evaluation with advanced computational techniques. nih.govwpmucdn.com

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein at the atomic level.

The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been the subject of molecular docking studies to elucidate its binding modes with various biological targets. For instance, a series of new derivatives based on this scaffold were designed and synthesized as potential tubulin polymerization inhibitors. researchgate.net Molecular docking studies suggested that these compounds could bind to the colchicine (B1669291) binding site of tubulin. researchgate.net One of the most potent compounds, 7b , featuring a 4-methoxyl substituent, demonstrated significant anticancer activity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. researchgate.net Further investigation revealed that compound 7b arrested the cell cycle at the G2/M phase and induced apoptosis, consistent with its role as a tubulin polymerization inhibitor. researchgate.net

| Compound | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| 7b (this compound derivative) | MCF-7 (Human Breast Cancer) | 1.77 ± 0.37 |

| A549 (Human Lung Adenocarcinoma) | 3.75 ± 0.11 |

Similarly, the this compound scaffold was identified as a novel inhibitor of the Hepatitis C Virus (HCV). nih.govnih.gov While the precise molecular target was not identified in the initial study, biochemical assays ruled out several known HCV proteins like NS5B polymerase and NS3 helicase. nih.govnih.gov This suggests that the scaffold may act on a novel target, and molecular docking could be a key tool in future work to identify this target and optimize the antiviral activity of these compounds. nih.gov

Furthermore, related 2-phenyl indole (B1671886) derivatives have been successfully docked against other important therapeutic targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase, highlighting the versatility of this core structure in drug design. ijpsjournal.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations allow for the prediction of various molecular properties, such as geometries, vibrational frequencies, and electronic properties, which are crucial for understanding chemical reactivity.

While specific DFT studies on this compound are not extensively documented, research on the parent indole molecule provides a solid foundation for understanding its derivatives. researchgate.net DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry and calculate the vibrational frequencies of indole in its ground state. researchgate.net The results from these theoretical calculations have shown excellent agreement with experimental data, confirming the reliability of DFT for studying the indole system. researchgate.net

These theoretical studies on the indole nucleus are fundamental for predicting how substituents and modifications, such as the addition of the phenyl group at the C-2 position and the saturation of the six-membered ring, influence the electronic distribution and reactivity of the entire molecule. For example, understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the sites susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies for creating novel derivatives. DFT can also be used to study the impact of different solvent environments on the molecular properties using approaches like the Polarizable Continuum Model (PCM). mdpi.com

| DFT Method/Basis Set | Application | Key Finding | Reference |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | Geometry Optimization & Vibrational Frequencies | Calculated parameters show good agreement with experimental values for the indole molecule. | researchgate.net |

| B3LYP/6-311 G(d,p) | Structure Optimization | Comparison of optimized structure with solid-state experimental structure for related heterocycles. | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and ligand-protein interactions.

The this compound molecule possesses significant conformational flexibility due to the non-aromatic, saturated six-membered ring. This flexibility can be crucial for its ability to adapt and bind to different protein targets.

While specific MD simulation studies on this compound are limited in the literature, the utility of this technique has been demonstrated for closely related indole derivatives. For example, MD simulations have been employed to study N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors. nih.gov These simulations help to assess the stability of the inhibitor within the enzyme's active site and to understand the key interactions that contribute to its inhibitory potential. nih.gov The indole scaffold is recognized for its ability to mimic peptide structures and interact with enzymes, making it a valuable component in inhibitor design. nih.gov

Conformational analysis and MD simulations would be powerful tools to study how the tetrahydro- portion of the this compound ring system influences its binding affinity and selectivity towards various biological targets. Such studies can reveal the most stable conformations of the molecule in a biological environment and how it dynamically interacts with the binding pocket of a protein.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound scaffold serves as an excellent core for the design of virtual libraries aimed at discovering new bioactive compounds.

The discovery of this scaffold as a potential anti-HCV agent is a prime example of its application. nih.govnih.gov After initial identification, a small library of available analogues was evaluated for their anti-HCV activities, leading to the identification of compound 39 as the most potent derivative with EC₅₀ values of 7.9 and 2.6 µM against HCV genotypes 1b and 2a, respectively. nih.govnih.gov This process demonstrates how a core scaffold can be used to explore chemical space and identify promising hit compounds.

| Compound | EC₅₀ (μM) - Genotype 1b | EC₅₀ (μM) - Genotype 2a | CC₅₀ (μM) |

|---|---|---|---|

| 31 | 12.4 | 8.7 | 109.9 |

| 39 | 7.9 | 2.6 | >100 |

In other research, in silico methods have been used to design and predict the efficacy of novel indole-based compounds. For instance, new indole- and donepezil-like hybrids were designed and evaluated as potential multitarget agents for Alzheimer's disease, with in silico predictions guiding the synthetic efforts. nih.gov Similarly, virtual screening of an in-house library against a homology model of the human KCNT1 channel led to the identification of several potent channel blockers, showcasing the power of in silico approaches in hit identification. nih.gov Furthermore, computational tools are frequently used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed derivatives, helping to filter out unsuitable candidates early in the drug discovery process. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

In ¹H NMR, the aliphatic protons of the tetrahydro- portion of the molecule typically appear as multiplets in the upfield region, while the aromatic protons of the phenyl and indole (B1671886) moieties resonate in the downfield region. For instance, in a study of a derivative, the four methylene groups (C4-H₂, C5-H₂, C6-H₂, C7-H₂) of the saturated ring present characteristic signals. The chemical shifts (δ) and coupling constants (J) are invaluable for determining the connectivity and stereochemistry of the molecule.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectra show distinct signals for the sp³-hybridized carbons of the cyclohexene (B86901) ring and the sp²-hybridized carbons of the aromatic phenyl and pyrrole (B145914) rings. The specific chemical shifts provide definitive evidence for the presence of the tetrahydroindole core.

Detailed NMR data for a representative derivative, (E)-N'-((2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indol-3-yl)methylene)-3-nitrobenzohydrazide, highlights the utility of this technique.

| Technique | Nucleus | Solvent | Frequency | Chemical Shifts (δ, ppm) and Assignments |

|---|---|---|---|---|

| ¹H NMR | ¹H | DMSO-d₆ | 400 MHz | 1.74 (s, 4H, -CH₂), 2.56 (s, 2H, -CH₂), 2.75 (s, 2H, -CH₂), 3.80 (s, 3H, -OCH₃), 7.04 (d, 2H), 7.35 (d, 2H), 7.80 (t, 1H), 8.31 (d, 1H), 8.39 (d, 1H), 8.47 (s, 1H), 8.70 (s, 1H), 11.00 (s, 1H, -NH), 11.60 (s, 1H, -NH) |

| ¹³C NMR | ¹³C | DMSO-d₆ | 100 MHz | 22.80, 23.19, 23.77, 24.30 (-CH₂ groups), 55.77 (-OCH₃), 113.23, 114.69, 116.68, 122.55, 125.28, 126.35, 128.93, 129.72, 129.86, 130.65, 134.56, 136.04, 147.67, 148.24, 159.02, 160.44 (Aromatic and C=N carbons) |

Data sourced from a study on a derivative of this compound.

Mass Spectrometry Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It is also instrumental in mechanistic studies, such as identifying metabolites in preclinical models.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound, confirming its identity. Different ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), are employed depending on the nature of the analyte. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. researchgate.netarkat-usa.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner. Analysis of these fragments helps to piece together the structure of the parent compound. For example, the mass spectrum of a chiral N-substituted derivative showed a base peak at m/z 196, corresponding to a key fragment of the tetrahydroindole structure. researchgate.net

In preclinical research, techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) are employed for metabolite profiling. acs.org This involves administering the parent compound to a biological system and then analyzing samples (e.g., plasma, urine) to identify and quantify the products of metabolism. This is crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties, offering insights into its biotransformation pathways and potential active metabolites.

| Technique | Derivative Type | Ionization | Observation | Reference |

|---|---|---|---|---|

| HRMS | Hydrazone derivative | ESI | [M-H]⁻ calcd: 417.1568, found: 417.1611 | |

| Mass Spectrum | Chiral N-substituted derivative | EI | [M]⁺ at m/z 373; Major fragments at 300, 208, 197, 196 (100%), 169, 91 | researchgate.net |

| GC-MS | N-substituted silyloxypropyl derivative | EI | [M]⁺ at m/z 365 | arkat-usa.org |

X-ray Crystallography for Ligand-Target Complex Analysis

In the context of drug discovery, X-ray crystallography is paramount for analyzing ligand-target complexes. By co-crystallizing a derivative of this compound with its biological target (e.g., an enzyme or receptor), researchers can visualize the exact binding mode. This information is critical for understanding the mechanism of action and for structure-based drug design. The analysis reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the ligand's affinity and selectivity. mdpi.com

For example, crystallographic analysis of a complex polycyclic indole derivative revealed a triclinic crystal system with a P-1 space group, and the indole and adjacent triazole rings were found to be twisted from each other by 12.65°. mdpi.com This level of detail on molecular conformation is crucial for understanding how a ligand fits into a protein's binding pocket. Analysis of the crystal packing also reveals important non-covalent interactions that stabilize the structure, which can be analogous to the interactions within a ligand-target complex. mdpi.com

| Parameter | Value for a Representative Indole Derivative (Compound 3) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data sourced from a crystallographic study of 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- researchgate.netchemicalbook.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex indole-containing system. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Advanced Green Synthetic Methodologies

The development of sustainable and efficient synthetic methods is crucial for the chemical industry. For the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold, research is moving towards greener approaches that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Recent advancements include the development of a two-step, one-pot synthetic methodology. nih.gov One-pot reactions are inherently greener as they reduce the number of intermediate purification steps, thereby saving solvents and energy. Another innovative approach involves the enantioselective synthesis through the opening of an epoxide fragment followed by an intramolecular, metal-catalyzed cyclization. researchgate.net While this method is highly efficient, future work could focus on using more sustainable and recyclable catalysts.

A key principle of green chemistry is the use of environmentally benign solvents. Research on the synthesis of related tetrahydroindole-4-one derivatives has demonstrated the use of water as a solvent, facilitated by catalysts like indium trichloride. researchgate.netnih.gov Extending such water-based methodologies to the direct synthesis of this compound would be a significant step forward. Furthermore, the use of reusable ionic liquids as both solvent and catalyst has proven effective for the synthesis of related tetrahydrocarbazoles and could be adapted for this scaffold, offering high yields and operational simplicity. acgpubs.org

Applications in Chemical Biology as Probes for Biological Pathways

Chemical probes are small molecules used as tools to study and manipulate biological processes. The specific and potent activities of this compound derivatives make them excellent candidates for development as chemical probes.

Their ability to inhibit tubulin polymerization allows them to be used to investigate the complex roles of the microtubule cytoskeleton in cellular processes beyond mitosis, such as cell migration and intracellular transport. dntb.gov.ua Similarly, derivatives that induce cell cycle arrest can be used to synchronize cell populations for studying cell cycle-dependent events. dntb.gov.ua

Perhaps most intriguingly, the anti-HCV derivatives with an unknown mechanism of action are valuable as probes to explore novel host-virus interactions. nih.gov By using these compounds in conjunction with modern chemical biology techniques like affinity-based protein profiling or genetic screening, researchers can identify the specific protein they bind to, thereby uncovering new pathways essential for viral replication that could be targeted by future therapies. The inherent fluorescence of some indole (B1671886) derivatives can also be exploited to develop probes for sensing changes in the cellular environment, such as pH. mdpi.com

Integration with Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.govresearchgate.net This approach uses small, low-complexity molecules, or "fragments," to screen for weak but high-quality binding to a biological target. youtube.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules.

The this compound core is well-suited for FBDD. Its relatively low molecular weight and defined three-dimensional structure make it an ideal starting fragment. Its proven biological activity against targets like tubulin and its unknown anti-HCV target demonstrate that this scaffold can effectively interact with protein binding sites. nih.govdntb.gov.ua

The synthetic methodologies available for this scaffold allow for systematic modification at multiple positions, which is critical for the fragment-to-lead optimization process. nih.govresearchgate.net Researchers can use FBDD to screen a library of simple tetrahydroindoles against a target of interest. researchgate.net Once a hit is identified, the known synthetic routes can be employed to "grow" the fragment by adding chemical moieties that extend into adjacent pockets of the binding site, thereby rapidly improving potency and selectivity. youtube.com This integration of the versatile tetrahydroindole scaffold with FBDD principles promises to accelerate the discovery of new therapeutics. nih.govbiorxiv.org

Q & A

Q. What synthetic strategies are effective for preparing 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives?

A two-step, one-pot synthesis combining Sonogashira cross-coupling and 5-endo-dig cyclization enables efficient preparation of derivatives with substituents at C-2 and N-1. This method uses mild conditions, inexpensive catalysts, and tolerates diverse functional groups, achieving yields of 31–89% (up to gram-scale) . Key steps include palladium-catalyzed arylations and selective ring-opening reactions to introduce stereochemical diversity .

Q. How does structural modification at the N-1 and C-2 positions affect anti-HCV activity?

Substituents at N-1 are critical: replacing the benzyl group with non-aromatic moieties (e.g., alkyl chains) abolishes activity (e.g., compounds 37, 38) or reduces selectivity (e.g., compound 44). At C-2, unsubstituted phenyl groups (e.g., compound 39, EC50 = 2.6–7.9 µM) outperform substituted analogs (e.g., compound 34 with para-F shows 3.7–4.7× reduced activity). Methoxy or nitro groups at C-2 retain partial activity but require optimization .

Q. What in vitro models are used to evaluate anti-HCV activity?

HCV subgenomic replicon systems (e.g., Huh7/Rep-Feo1b and Huh7.5-FGR-JC1-Rluc2A cells) are standard. Activity is quantified via luciferase reporter assays (measuring HCV RNA replication) and validated with RT-PCR in non-reporter systems (e.g., MH-14 cells). Cytotoxicity is assessed using CellTiter 96® AQueous One Solution kits to determine CC50 values .

Q. What methods are recommended for assessing cytotoxicity in cell-based assays?

Use the CellTiter 96® AQueous One Solution Cell Proliferation Kit to measure metabolic activity. Normalize anti-HCV activity (EC50) against cytotoxicity (CC50) to calculate selectivity indices (SI = CC50/EC50). For example, compound 39 shows CC50 > 100 µM and SI > 12.7 in gt 1b .

Advanced Research Questions

Q. How can researchers resolve contradictions in target identification for active derivatives?

Despite anti-HCV activity, derivatives like 39 show no inhibition of NS5B polymerase, NS3 helicase, or HCV IRES-mediated translation. To identify mechanisms:

- Screen host factors (e.g., COX-2, HO-1, ISRE, ARE) using reporter plasmids. Compound 39 showed no effect on these pathways at 5–25 µM .

- Employ transcriptomics/proteomics to identify differentially expressed genes or proteins in treated vs. untreated cells .

- Use biophysical techniques (e.g., thermal shift assays) to detect direct target binding .

Q. What methodological considerations are critical in dose-response experiments?

- Test compounds at 0.5 µM–50 µM (2-fold dilutions) to capture EC50/CC50 accurately.

- Include DMSO controls (≤1% v/v) to avoid solvent toxicity.

- Validate luciferase data with orthogonal methods (e.g., RT-PCR for HCV RNA quantification, as in compound 39’s EC50 = 3.13 µM in MH-14 cells) .

- Replicate experiments ≥3 times to ensure statistical rigor .

Q. How can lead compounds be optimized for improved selectivity and reduced cytotoxicity?

- Prioritize N-benzyl derivatives with unsubstituted C-2 phenyl groups (e.g., compound 39).

- Avoid 3-pyridyl substituents (e.g., compound 36, CC50 = 80.8 µM) or para-hydroxy groups (e.g., compound 43, CC50 < 25 µM), which increase toxicity .

- Introduce electron-withdrawing groups (e.g., NO2 at C-2) to enhance metabolic stability without compromising activity (e.g., compound 40, EC50 = 9.3 µM) .

Q. What alternative therapeutic applications exist beyond HCV?

Derivatives like this compound exhibit tubulin polymerization inhibition (e.g., Wang et al., 2022), showing potential as anticancer agents. Structural analogs disrupt microtubule dynamics, warranting further exploration in oncology .

Methodological Recommendations

- Synthesis: Optimize Sonogashira conditions (Pd(PPh3)4, CuI, NEt3) for scalability .

- SAR Studies: Use molecular docking to predict interactions with unexplored host targets (e.g., cyclophilins) .

- Target Deconvolution: Combine CRISPR-Cas9 screens with compound libraries to identify genetic vulnerabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.